Neostigmine Methylsulfate

Description

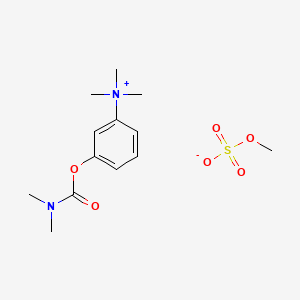

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZNNLWOYWAHSS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-99-4 (Parent) | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40199003 | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51-60-5 | |

| Record name | Proserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostigmine methyl sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOSTIGMINE METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neostigmine Methylsulfate mechanism of action on nicotinic receptors

An In-Depth Technical Guide: Neostigmine Methylsulfate's Mechanism of Action on Nicotinic Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

Neostigmine methylsulfate is a cornerstone therapeutic agent whose clinical efficacy is rooted in its profound influence on cholinergic neurotransmission. While primarily classified as a reversible acetylcholinesterase (AChE) inhibitor, its interaction with nicotinic acetylcholine receptors (nAChRs) is multifaceted, involving both a dominant indirect mechanism and subtler, direct receptor-level effects. This guide provides a comprehensive technical examination of these mechanisms. We will deconstruct the canonical pathway of AChE inhibition, explore the evidence for direct receptor modulation, present robust experimental protocols for investigating these interactions, and contextualize these findings within their therapeutic applications. The objective is to furnish researchers and drug development professionals with a detailed, field-proven understanding of neostigmine's molecular pharmacology, grounded in authoritative evidence.

The Cholinergic Synapse: A Primer on the Battlefield

To appreciate the action of neostigmine, one must first understand the environment in which it operates: the cholinergic synapse, particularly the neuromuscular junction (NMJ). Here, the neurotransmitter acetylcholine (ACh) is released from motor nerve terminals, traverses the synaptic cleft, and binds to nAChRs on the postsynaptic muscle membrane, triggering depolarization and muscle contraction.[1] This signal is rapidly terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into inactive choline and acetate, ensuring precise temporal control of muscle function.[1][2] Neostigmine's primary role is to disrupt this termination step, thereby amplifying the endogenous cholinergic signal.[3][4]

Neostigmine Methylsulfate: A Molecular and Pharmacokinetic Profile

Neostigmine is a parasympathomimetic agent belonging to the carbamate class.[4] A key structural feature is its quaternary ammonium group, which renders the molecule polar and ionized at physiological pH.[1][2][5] This polarity is critical to its pharmacokinetic profile, as it prevents neostigmine from crossing the blood-brain barrier, thus confining its actions primarily to the peripheral nervous system.[1][2][5]

Pharmacokinetic Data Summary

The clinical application of neostigmine is heavily influenced by its absorption, distribution, metabolism, and elimination characteristics. Intravenous administration ensures complete bioavailability for rapid reversal of neuromuscular blockade.[1]

| Parameter | Value | Source(s) |

| Administration Routes | Intravenous, Intramuscular, Subcutaneous | [1][2] |

| Onset of Action (IV) | Peak effect at 7-15 minutes | [2][6] |

| Elimination Half-Life | 24 - 113 minutes | [1][7] |

| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg | [1][7] |

| Plasma Protein Binding | 15% - 25% (to human serum albumin) | [1][7] |

| Metabolism | Hydrolysis by cholinesterase; Hepatic microsomal enzymes | [1][7] |

| Excretion | Primarily renal | [1] |

The Dual Mechanism of Action at the Nicotinic Receptor

Neostigmine's effect on nAChRs is not monolithic. It is best understood as a combination of a powerful indirect action and a more nuanced direct interaction.

The Primary Indirect Mechanism: Amplification via AChE Inhibition

The canonical mechanism of neostigmine is its function as a reversible inhibitor of AChE.[3][5][8] The process is a two-step interaction:

-

Binding: The positively charged quaternary nitrogen in neostigmine's structure binds electrostatically to the anionic site of the AChE enzyme.[2][4]

-

Carbamylation: The carbamate moiety of neostigmine is then transferred to a serine residue within the esteratic site of AChE, forming a covalent carbamylated enzyme intermediate.[4]

This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with ACh. This effective "inactivation" of AChE prevents the breakdown of acetylcholine in the synapse.[9] The resulting accumulation of ACh leads to an increased concentration and prolonged residence time in the synaptic cleft, enhancing the probability and frequency of nAChR activation.[3][4][10] This amplified stimulation of nicotinic receptors at the NMJ is the principal driver of neostigmine's ability to restore muscle strength in conditions like myasthenia gravis and to reverse the effects of competitive, non-depolarizing neuromuscular blockers.[3][8][11]

Caption: Direct competitive interaction of neostigmine at the nAChR.

Experimental Validation: Protocols and Methodologies

Investigating the nuanced effects of neostigmine requires precise and validated experimental systems. Whole-cell patch-clamp electrophysiology stands as the gold standard for characterizing drug interactions with ion channels like the nAChR in real-time.

Causality in Experimental Design

The choice of whole-cell patch-clamp is deliberate. Unlike binding assays, which measure affinity, electrophysiology measures function—the actual flow of ions through the channel. This allows us to distinguish between competitive and non-competitive inhibition, assess effects on channel kinetics (activation, deactivation, desensitization), and determine if a compound has agonistic properties. By isolating a single cell, we eliminate systemic variables and can directly attribute observed changes in current to the application of neostigmine. This provides a self-validating system where the cell acts as its own control before and after drug application.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology for assessing the direct effects of neostigmine on nAChRs expressed in a cell line (e.g., HEK293 cells transfected with specific nAChR subunits) or primary neurons.

I. Cell Preparation:

-

Culture cells on glass coverslips to sub-confluent densities.

-

Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., Hanks' Balanced Salt Solution).

II. Pipette and Recording Setup:

-

Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

The internal solution should mimic the intracellular ionic environment and contain a fluoride salt to maintain seal stability.

-

Establish a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.

-

Clamp the cell's membrane potential at a holding potential of -60 mV.

III. Data Acquisition:

-

Establish a baseline by applying the nAChR agonist (e.g., ACh) at a fixed concentration (e.g., EC50) for a short duration (e.g., 2 seconds) using a rapid solution exchange system. Record the resulting inward current.

-

Repeat the agonist application every 60 seconds to ensure a stable response.

-

To test for inhibitory effects, co-apply the agonist with varying concentrations of neostigmine methylsulfate.

-

To test for agonistic effects, apply neostigmine alone.

-

Record all currents using an appropriate amplifier and digitize the data for offline analysis.

IV. Data Analysis:

-

Measure the peak amplitude of the inward current for each application.

-

Normalize the current amplitude in the presence of neostigmine to the control agonist response.

-

Plot the normalized response against the logarithm of the neostigmine concentration to generate a dose-response curve.

-

Fit the curve with a suitable equation (e.g., Hill equation) to determine the IC50 (concentration causing 50% inhibition).

Caption: Experimental workflow for patch-clamp analysis.

Quantitative Data on Direct nAChR Interaction

The following table summarizes quantitative data from electrophysiological studies investigating the direct interaction of neostigmine with nAChRs.

| Parameter | Value | Receptor/System | Species | Reference |

| IC₅₀ | 7.0 x 10⁻⁴ M | Neuronal nAChR | Bullfrog | [12][13] |

Conclusion and Future Directions

The mechanism of action of neostigmine methylsulfate on nicotinic receptors is dominated by its potent, reversible inhibition of acetylcholinesterase. [3][4]This indirect action dramatically increases the concentration and dwell time of acetylcholine at the synaptic cleft, leading to enhanced and prolonged activation of nAChRs. [3]This is the primary basis for its therapeutic efficacy in restoring neuromuscular function. [1][11] However, a complete understanding must also incorporate evidence of its direct interactions with the nAChR, which include competitive antagonism at neuronal subtypes. [14][12]For drug development professionals, this dual mechanism underscores the importance of comprehensive characterization. While the AChE inhibitory activity is paramount, direct receptor effects could contribute to the overall therapeutic window and side-effect profile. Future research should focus on elucidating the subtype-specificity of neostigmine's direct nAChR interactions and determining the clinical relevance of these effects at therapeutic concentrations.

References

-

What is the mechanism of Neostigmine Methylsulfate? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]

-

Neostigmine - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of action of neostigmine? - Dr.Oracle. (2025-06-21). Dr.Oracle. [Link]

-

Neostigmine - StatPearls - NCBI Bookshelf. (2025-01-19). National Center for Biotechnology Information. [Link]

-

Neostigmine | C12H19N2O2+ | CID 4456 - PubChem. National Center for Biotechnology Information. [Link]

-

New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - Frontiers. Frontiers Media S.A.. [Link]

-

Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA - Drugs.com. (2025-07-07). Drugs.com. [Link]

-

Neostigmine Competitively Inhibited Nicotinic Acetylcholine Receptors in Sympathetic Neurons - PubMed. National Center for Biotechnology Information. [Link]

-

Neostigmine - Mechanism of action, indications and side effects | PDF - Slideshare. (2020-03-24). SlideShare. [Link]

-

Reversal of Neuromuscular Blockade: Neostigmine - OpenAnesthesia. (2023-04-06). OpenAnesthesia. [Link]

-

Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Neostigmine in Anesthesia | Uses, Mechanism, Dose & Side Effects Explained - YouTube. (2025-10-04). YouTube. [Link]

-

Pharmacokinetics and pharmacological effects of neostigmine in man - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Neostigmine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]

- 4. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 5. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacological effects of neostigmine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. openanesthesia.org [openanesthesia.org]

- 9. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. droracle.ai [droracle.ai]

- 12. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Cholinergic Signaling and the Pharmacological Interrogation of Neostigmine Methylsulfate

For an audience of researchers, scientists, and drug development professionals, this guide eschews rigid templates to deliver a logically structured, in-depth exploration of cholinergic neurotransmission and the precise mechanism of Neostigmine Methylsulfate. We will delve into the causality behind experimental designs, ensuring a framework of self-validating protocols grounded in authoritative science.

Section 1: The Cholinergic Synapse: A Primer on Acetylcholine Dynamics

Cholinergic signaling is a fundamental process governing a vast array of physiological functions, from muscle contraction to memory and attention.[1][2] The system's primary signaling molecule is the neurotransmitter acetylcholine (ACh). The lifecycle of ACh defines the function and regulation of this entire network.

It begins with synthesis in the presynaptic terminal from choline and acetyl-CoA, catalyzed by choline acetyltransferase (ChAT). ACh is then loaded into synaptic vesicles. Upon neuronal depolarization, an influx of calcium ions triggers the fusion of these vesicles with the presynaptic membrane, releasing ACh into the synaptic cleft.

Once in the synapse, ACh diffuses across the cleft to bind with two distinct classes of postsynaptic receptors:

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ionotropic receptors, meaning they are ligand-gated ion channels.[3][4] Binding of ACh causes a conformational change that opens the channel, allowing a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane. This rapid signaling is crucial for functions like neuromuscular transmission.[4][5]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate slower, more modulatory responses.[5][6] They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq proteins to activate the phospholipase C pathway, while M2 and M4 receptors couple to Gi proteins to inhibit adenylyl cyclase.[6][7]

The signaling event is terminated by the enzyme acetylcholinesterase (AChE) , which resides in the synaptic cleft. AChE hydrolyzes ACh into inactive choline and acetate with remarkable efficiency, ensuring precise temporal control of neurotransmission and preventing receptor desensitization.[8][9]

Caption: Figure 1: The Cholinergic Synapse

Section 2: Mechanism of Action of Neostigmine Methylsulfate

Neostigmine Methylsulfate is a potent and reversible inhibitor of acetylcholinesterase.[10][11] Its mechanism is not merely to occupy the active site but to act as a substrate that the enzyme processes extremely slowly.

Causality of Inhibition: AChE's active site contains a catalytic triad, including a critical serine residue. During normal function, the acetyl group of ACh is transferred to this serine, forming a transient acetylated enzyme intermediate that is rapidly hydrolyzed (in microseconds) to regenerate the free enzyme.

Neostigmine, a carbamate ester, also binds to the AChE active site. The enzyme cleaves neostigmine, but instead of an acetyl group, a carbamoyl group is transferred to the serine residue. This carbamylated enzyme intermediate is significantly more stable than its acetylated counterpart.[10][12] The hydrolysis required to regenerate the free enzyme takes minutes, rather than microseconds.[13]

During this prolonged period of enzyme inactivation, AChE is effectively removed from the synaptic pool. This leads to:

-

Decreased ACh breakdown: The primary function of AChE is inhibited.[8][14]

-

Increased ACh concentration: ACh accumulates in the synaptic cleft.[12][15]

-

Prolonged ACh duration: The neurotransmitter remains in the synapse longer, leading to repeated binding events at postsynaptic receptors.[9][10]

The ultimate pharmacological effect is an amplification of both nicotinic and muscarinic signaling pathways.[15] Because Neostigmine is a quaternary ammonium compound, it is polar and does not readily cross the blood-brain barrier, confining its effects primarily to the peripheral nervous system.[11][16]

Caption: Figure 2: Neostigmine's Reversible Inhibition of AChE

Section 3: A Self-Validating Experimental Workflow for Characterizing Neostigmine

To rigorously characterize the activity of Neostigmine, a multi-step workflow is required. Each step provides validation for the next, creating a comprehensive and trustworthy pharmacological profile.

Caption: Figure 3: Integrated Workflow for Neostigmine Analysis

Step 1: Protocol for AChE Activity Assay (Ellman's Method)

Causality: This is the foundational experiment. Its purpose is to confirm that Neostigmine engages its primary target, AChE, and to quantify its potency (IC50). The assay's design provides a self-validating system by measuring the direct output of enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

-

Enzyme: Purified AChE (e.g., from human erythrocytes).

-

Inhibitor: Serial dilutions of Neostigmine Methylsulfate.

-

-

Plate Setup (96-well format):

-

To appropriate wells, add Assay Buffer.

-

Add 20 µL of vehicle (for 0% inhibition control) or Neostigmine dilution.

-

Add 20 µL of AChE enzyme solution. Incubate for 15 minutes at 37°C to allow inhibitor binding.

-

Add 10 µL of DTNB.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of ATCI.

-

Immediately place the plate in a spectrophotometer and measure the rate of increase in absorbance at 412 nm over 10 minutes. The product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB is yellow.

-

-

Data Analysis:

-

Calculate the reaction rate (Vmax) for each concentration.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of Neostigmine concentration and fit a dose-response curve to determine the IC50 value.

-

Data Summary Table:

| Neostigmine [nM] | Reaction Rate (mOD/min) | % Inhibition |

| 0 (Vehicle) | 100.0 | 0% |

| 1 | 85.2 | 14.8% |

| 10 | 51.5 | 48.5% |

| 50 | 15.3 | 84.7% |

| 100 | 8.1 | 91.9% |

| 1000 | 2.5 | 97.5% |

Step 2: Protocol for Receptor Binding Assays

Causality: While Neostigmine's primary mechanism is AChE inhibition, it is crucial to verify it does not have significant direct affinity for cholinergic receptors. This step validates the assumption that its functional effects are mediated through ACh accumulation.

Methodology:

-

Preparation: Use cell membrane preparations expressing either nAChRs or specific mAChR subtypes.

-

Competitive Binding:

-

Incubate the membranes with a known radiolabeled antagonist for the receptor of interest (e.g., [³H]-N-methylscopolamine for mAChRs).

-

In parallel wells, add increasing concentrations of Neostigmine.

-

-

Measurement: After incubation, separate bound from free radioligand via rapid filtration. Quantify the radioactivity on the filters using a scintillation counter.

-

Analysis: A lack of displacement of the radioligand even at high concentrations of Neostigmine would confirm its low affinity for the receptors, validating that its effects are mediated upstream at the enzyme level.

Step 3: Protocols for Downstream Functional Assays

Causality: These experiments measure the cellular consequence of Neostigmine's action. By co-administering an AChR agonist with Neostigmine, we can observe the potentiation of the agonist's effect, which directly reflects the inhibition of AChE in a cellular context.

-

For Gq-coupled mAChRs (M1, M3, M5): Intracellular Calcium Mobilization

-

Cell Loading: Load cells expressing the target receptor (e.g., CHO-M1 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay:

-

Establish a baseline fluorescence reading.

-

Treat cells with a sub-maximal concentration of an agonist (e.g., carbachol) in the presence of either vehicle or a low concentration of Neostigmine (e.g., IC50 value from Step 1).

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium.

-

-

Validation: A significantly larger and/or more sustained calcium peak in the presence of Neostigmine validates its functional effect of potentiating the agonist's signal by preventing its degradation.

-

-

For Gi-coupled mAChRs (M2, M4): cAMP Inhibition Assay

-

Cell Treatment: In cells expressing the target receptor (e.g., HEK-M2 cells), stimulate adenylyl cyclase with forskolin to generate a measurable level of cyclic AMP (cAMP).

-

Assay:

-

Co-treat cells with forskolin and a muscarinic agonist in the presence of either vehicle or Neostigmine.

-

After incubation, lyse the cells and measure cAMP levels using a suitable method (e.g., HTRF, ELISA).

-

-

Validation: A greater reduction in cAMP levels in the Neostigmine-treated group compared to the vehicle group demonstrates potentiation of the Gi-mediated inhibitory signal.

-

References

-

Patsnap Synapse. (2024). What is the mechanism of Neostigmine Methylsulfate? Retrieved from Patsnap Synapse. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of neostigmine? Retrieved from Dr.Oracle. [Link]

-

Drugs.com. (2025). Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA. Retrieved from Drugs.com. [Link]

-

Pharmaguideline. (n.d.). Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution. Retrieved from Pharmaguideline. [Link]

-

Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

-

Calvey, T. N., & Williams, N. E. (1982). Pharmacokinetics and pharmacological effects of neostigmine in man. British Journal of Clinical Pharmacology, 13(1), 47–52. [Link]

-

National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors. StatPearls. Retrieved from NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. (2025). Neostigmine. StatPearls. Retrieved from NCBI Bookshelf. [Link]

-

Mesulam, M. M. (1995). Cholinergic pathways and the ascending reticular activating system of the human brain. Annals of the New York Academy of Sciences, 757, 169–179. [Link]

-

Wikipedia. (n.d.). Neostigmine. Retrieved from Wikipedia. [Link]

-

Ninja Nerd. (2022). Autonomic Pharmacology | Cholinergic Agonists. Retrieved from YouTube. [Link]

-

Ninja Nerd. (2018). Neurology | Cholinergic Receptors. Retrieved from YouTube. [Link]

-

Mayo Clinic. (2025). Neostigmine (injection route) - Side effects & uses. Retrieved from Mayo Clinic. [Link]

-

Jain, M., & Singh, A. (2013). Basic and modern concepts on cholinergic receptor: A review. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 169–174. [Link]

-

Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

-

National Center for Biotechnology Information. (n.d.). Physiology, Cholinergic Receptors. StatPearls. Retrieved from NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. (n.d.). Physiology, Cholinergic Receptors. StatPearls. Retrieved from NCBI Bookshelf. [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from Wikipedia. [Link]

-

Sarter, M., Lustig, C., Howe, W. M., Gritton, H., & Berry, A. S. (2014). Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors. Frontiers in Systems Neuroscience, 8, 203. [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from Wikipedia. [Link]

-

Tata, A. M., Cencioni, M. T., & Dini, L. (2014). New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. Recent Patents on CNS Drug Discovery, 9(1), 3–17. [Link]

-

Deranged Physiology. (2024). Cholinergic drugs and acetylcholinesterase inhibitors. Retrieved from Deranged Physiology. [Link]

-

Reed, B. T., & Masland, R. H. (2007). Nicotinic and muscarinic acetylcholine receptors shape ganglion cell response properties. Journal of Neurophysiology, 97(4), 2845–2854. [Link]

-

Martin, L. F., & Freedman, R. (2007). CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA. The AAPS Journal, 9(2), E194–E205. [Link]

Sources

- 1. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]

- 11. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Pharmacokinetics and pharmacological effects of neostigmine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 16. Neostigmine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Characterization of Neostigmine Methylsulfate

This guide provides a comprehensive framework for the in vitro characterization of neostigmine methylsulfate, a critical compound in both clinical practice and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles, ensuring that experimental design is both robust and contextually relevant.

Section 1: Foundational Principles and Physicochemical Characterization

Neostigmine methylsulfate is a parasympathomimetic agent that functions as a reversible cholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] By blocking AChE, neostigmine increases the concentration of acetylcholine at the synaptic cleft, enhancing cholinergic transmission at both nicotinic and muscarinic receptors.[2][4] This action is fundamental to its therapeutic use in conditions like myasthenia gravis and for the reversal of non-depolarizing neuromuscular blockade.[2][5][6]

A thorough in vitro characterization is paramount for quality control, formulation development, and mechanistic studies. This process begins with defining the compound's fundamental physicochemical properties, which are crucial for the design and interpretation of subsequent biological assays.

Physicochemical Properties

Neostigmine methylsulfate is a white, crystalline powder that is very soluble in water and freely soluble in ethanol.[7] Its high polarity, due to a quaternary nitrogen, prevents it from readily crossing the blood-brain barrier.[8]

Table 1: Key Physicochemical Parameters for Neostigmine Methylsulfate

| Parameter | Method | Rationale & Importance | Typical Values/Properties |

| Solubility | Shake-Flask Method in various buffers (e.g., PBS pH 7.4, Acetate pH 5.5) | Ensures the compound remains in solution at the highest concentrations tested in assays, preventing artifacts from precipitation. Crucial for stock solution accuracy. | Very soluble in water; freely soluble in ethanol.[4][7] |

| Chemical Stability | Stability-Indicating HPLC Method[9][10] | Determines degradation profile under stress conditions (acid, base, oxidation, light, heat) as per ICH guidelines.[10] Essential for defining storage conditions and shelf-life. | Stable in polypropylene syringes for up to 90 days at both ambient and 4°C.[11] The pH of the injection remains stable over this period.[11] |

| Purity | HPLC, as per USP monograph[7] | Confirms the identity and quantifies the purity of the test article, ensuring that observed biological activity is attributable to neostigmine and not impurities. | USP standards require not less than 98.0% and not more than 102.0% purity on a dried basis.[12] |

| pH | Potentiometry | A 1 in 10 solution in water should have a pH between 3.0 and 5.0.[7] The injection formulation is typically adjusted to a pH of 5.5.[4] |

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of neostigmine methylsulfate in a physiologically relevant buffer.

-

Methodology:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Add an excess amount of neostigmine methylsulfate powder to a known volume of the buffer in a glass vial.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.[13]

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Quantify the concentration of neostigmine in the supernatant using a validated analytical method, such as HPLC with UV detection at approximately 259-261 nm.[7][8]

-

-

Self-Validation: The presence of a solid pellet after centrifugation confirms that an excess of the compound was used, a prerequisite for an accurate equilibrium solubility measurement.

Section 2: Pharmacological Characterization: Enzyme Inhibition

The cornerstone of neostigmine's in vitro characterization is quantifying its inhibitory effect on its primary target, acetylcholinesterase.

Mechanism of AChE Inhibition

Neostigmine acts as a competitive, reversible inhibitor of AChE.[4][6] It binds to the enzyme's active site, preventing the breakdown of acetylcholine.[8] This leads to an accumulation of acetylcholine in the synapse, thereby amplifying its effect.[2][8]

Caption: Mechanism of Neostigmine Action on Acetylcholinesterase.

Gold Standard Assay: The Ellman Method

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman.[14][15] Its widespread adoption is due to its simplicity, reliability, and suitability for high-throughput screening.[3]

-

Principle: The assay uses acetylthiocholine (ATCh), a synthetic substrate for AChE. The enzyme hydrolyzes ATCh into thiocholine and acetic acid.[3] The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[3][13] The rate of color formation is directly proportional to AChE activity.

Caption: Experimental Workflow for the AChE Inhibition Assay.

Detailed Protocol: AChE Inhibition Assay and IC50 Determination

-

Objective: To determine the concentration of neostigmine methylsulfate that inhibits 50% of AChE activity (IC50).

-

Materials:

-

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Neostigmine Methylsulfate in the assay buffer. Perform a serial dilution to create a range of concentrations (e.g., 10-point curve, 3-fold dilutions).

-

Prepare working solutions of AChE, DTNB, and ATCh in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Blank: Add buffer, DTNB, and ATCh (no enzyme).

-

100% Activity Control: Add buffer, AChE, and DTNB.

-

Test Wells: Add Neostigmine dilutions, AChE, and DTNB.

-

-

Pre-incubation: Add 20 µL of Neostigmine dilutions or buffer to the respective wells. Add 100 µL of DTNB and 20 µL of AChE solution. Incubate the plate for 5-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 20 µL of ATCh solution to all wells to start the reaction.

-

Data Acquisition: Immediately begin reading the absorbance at 412 nm every 30-60 seconds for 10-20 minutes (kinetic mode).[18] The rate of increase in absorbance (Vmax) is calculated for each well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each neostigmine concentration: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100

-

Plot the % Inhibition against the logarithm of the neostigmine concentration.

-

Fit the data to a four-parameter logistic (4PL) equation using a suitable software package to determine the IC50 value.

-

-

Trustworthiness & Self-Validation:

-

Positive Control: Include a known AChE inhibitor (e.g., physostigmine) to validate assay performance.

-

Z'-Factor: For high-throughput applications, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.

-

Linearity: Ensure the reaction rate in the 100% activity control wells is linear over the measurement period.

-

Section 3: Cell-Based Characterization

While enzyme assays are essential for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context, assessing the compound's ability to engage its target within a cellular environment.

Rationale for Cell-Based Assays

Cell-based assays are critical to:

-

Confirm that the compound can access the enzyme in a complex biological matrix.

-

Evaluate the compound's effects on cellular systems, including potential cytotoxicity.

-

Bridge the gap between biochemical activity and physiological response.

A human neuroblastoma cell line, such as SH-SY5Y, is a common and appropriate model as it endogenously expresses AChE.[19][20]

Protocol: Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration range of neostigmine that is non-toxic to the cells, ensuring that any observed inhibition in subsequent assays is not due to cell death.

-

Methodology:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[20]

-

Treat the cells with a range of neostigmine methylsulfate concentrations (spanning several orders of magnitude) for a period relevant to the AChE assay (e.g., 1-24 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

-

Read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

-

-

Interpretation: The results will yield a CC50 (50% cytotoxic concentration). For subsequent cell-based AChE assays, concentrations should be kept well below the CC50 value (typically ≤ CC10).

Protocol: Homogenous Cell-Based AChE Inhibition Assay

-

Objective: To measure the inhibition of endogenous AChE by neostigmine in a whole-cell format.

-

Methodology:

-

Cell Plating: Seed SH-SY5Y cells (e.g., 2000 cells/well) in a 1536-well plate (or other suitable format) and incubate overnight.[20]

-

Compound Addition: Add various concentrations of neostigmine methylsulfate to the wells. Include a vehicle control (DMSO or buffer) and a positive control inhibitor.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow the compound to interact with the cells.[20]

-

Detection: Add a detection solution containing the components of the Ellman assay (ATCh and DTNB) directly to the wells.

-

Measurement: Incubate for 40-90 minutes at room temperature and read the absorbance at 412 nm.[20]

-

-

Expert Insight: This homogenous format, where reagents are added directly to the live cells without washing or lysis steps, is highly amenable to high-throughput screening and provides a robust measure of target engagement in a cellular context.[19][21]

Section 4: Conclusion

The in vitro characterization of neostigmine methylsulfate is a multi-faceted process that builds from fundamental physicochemical assessments to detailed enzymatic and cell-based functional assays. By employing the robust, validated protocols detailed in this guide—from solubility and stability testing to Ellman's assay and cell-based target engagement—researchers can generate high-quality, reproducible data. This comprehensive approach ensures a thorough understanding of neostigmine's biochemical and cellular pharmacology, which is essential for its continued use in drug development, quality control, and scientific investigation.

References

-

Drug Index. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Available from: [Link]

-

Patsnap. What is the mechanism of Neostigmine Methylsulfate?. Patsnap Synapse. 2024-07-17. Available from: [Link]

-

Guerreiro, P. et al. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. 2020-07-19. Available from: [Link]

-

Drugs.com. Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA. Drugs.com. 2025-07-07. Available from: [Link]

-

Wikipedia. Neostigmine. Wikipedia. Available from: [Link]

-

U.S. Food and Drug Administration. neostigmine methylsulfate injection. accessdata.fda.gov. Available from: [Link]

-

ResearchGate. (PDF) A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. ResearchGate. 2025-12-13. Available from: [Link]

-

PubChem. Neostigmine. PubChem. Available from: [Link]

-

The Japanese Pharmacopoeia. Official Monographs for Part I / Neostigmine Methylsulfate. Available from: [Link]

-

Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. 2023-09-28. Available from: [Link]

-

National Institutes of Health. Identification of Acetylcholinesterase Inhibitors Using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. PubMed. Available from: [Link]

-

National Institutes of Health. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. PubMed Central. 2021-05-11. Available from: [Link]

-

National Institutes of Health. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. 2011-04-18. Available from: [Link]

-

U.S. Pharmacopeia. USP Monographs: Neostigmine Methylsulfate. uspbpep.com. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Development and Validation of a Stability-indicating Method for Neostigmine Bromide: Separation, Identification and Characterization. Available from: [Link]

-

National Institutes of Health. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]

-

U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. 2013-03-14. Available from: [Link]

-

ResearchGate. Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ResearchGate. 2025-08-10. Available from: [Link]

-

International Journal of Research in Engineering and Applied Management. Development and Validation of Stability Indicating HPLC Method for Estimation of Related Substances in Neostigmine. IJREAM. Available from: [Link]

-

MDPI. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. MDPI. 2021-03-23. Available from: [Link]

-

U.S. Food and Drug Administration. Summary Review for Regulatory Action. accessdata.fda.gov. 2015-01-08. Available from: [Link]

-

PubMed. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes. PubMed. Available from: [Link]

-

ResearchGate. AChE activity assay by Ellman method. ResearchGate. Available from: [Link]

Sources

- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 5. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. echemi.com [echemi.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Neostigmine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uspbpep.com [uspbpep.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacopeia.cn [pharmacopeia.cn]

- 17. store.usp.org [store.usp.org]

- 18. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 19. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Neostigmine Methylsulfate's Role in Neuromuscular Junction Research

Abstract

Neostigmine Methylsulfate, a cornerstone pharmacological agent, has been instrumental in elucidating the complex physiology and pathophysiology of the neuromuscular junction (NMJ). As a reversible acetylcholinesterase inhibitor, its ability to modulate synaptic concentrations of acetylcholine provides a powerful tool for investigating neuromuscular transmission, developing models of disease, and assessing therapeutic interventions. This guide offers a deep dive into the core mechanisms, experimental applications, and critical considerations for employing Neostigmine Methylsulfate in a research setting. It is designed to move beyond simple protocols, providing the causal reasoning behind experimental design choices to ensure robust and reproducible outcomes.

The Fundamental Mechanism: Potentiating Cholinergic Transmission

The neuromuscular junction is a specialized synapse where a motor neuron communicates with a muscle fiber, initiating contraction. This process is mediated by the neurotransmitter acetylcholine (ACh). In a resting state, ACh is packaged in vesicles within the presynaptic nerve terminal. Upon arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. ACh then diffuses across the cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane (the end-plate), causing depolarization and triggering a muscle action potential that leads to contraction.

To ensure precise temporal control of muscle activity, this signal must be rapidly terminated. This is the role of the enzyme acetylcholinesterase (AChE), which resides in the synaptic cleft and hydrolyzes ACh into inactive choline and acetate.

Neostigmine Methylsulfate's primary role is to inhibit this termination step. It is a competitive, reversible inhibitor of AChE.[1][2] By binding to the active site of AChE, Neostigmine prevents the breakdown of ACh.[3][4] This leads to an accumulation of ACh in the synaptic cleft, increasing both the concentration and residence time of the neurotransmitter.[5][6] The elevated ACh levels result in enhanced stimulation of nAChRs, thereby potentiating neuromuscular transmission and increasing muscle strength.[7]

Being a quaternary ammonium compound, Neostigmine is polar and does not readily cross the blood-brain barrier, confining its primary effects to the peripheral nervous system, which is ideal for specifically studying the NMJ without central confounding effects.[4][8]

Caption: Neostigmine inhibits AChE, increasing ACh in the synapse to enhance nAChR activation.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the time course and dose-response relationship of Neostigmine is critical for designing and interpreting experiments.

Pharmacokinetics

The disposition of Neostigmine in the body dictates its window of activity. Following intravenous administration, it has a rapid onset with a peak effect typically observed within 7 to 15 minutes.[9] Its duration of action is generally 2 to 4 hours.[4]

| Pharmacokinetic Parameter | Typical Value / Characteristic | Source(s) |

| Administration Routes | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | [8] |

| Onset of Action (IV) | Peak effect at 7-15 minutes | [9] |

| Elimination Half-life | 24 to 113 minutes (variable) | [2][8] |

| Metabolism | Hydrolysis by cholinesterases; metabolism by liver microsomal enzymes | [2][8][10] |

| Elimination | Primarily renal excretion | [8][10] |

| Protein Binding | 15% to 25% to human serum albumin | [2] |

Note: These values can vary based on species, age, and renal/hepatic function.

Pharmacodynamics

The primary pharmacodynamic effect of Neostigmine is the potentiation of muscle contraction. However, its action is not limitless.

-

Ceiling Effect : Because Neostigmine's effect depends on the amount of ACh released by the nerve terminal, there is a "ceiling" to its efficacy.[7][11] Once AChE is maximally inhibited, further increases in Neostigmine dose will not produce a greater effect and can lead to adverse outcomes.

-

Paradoxical Weakness : At excessive doses or when administered in a fully recovered NMJ, the resulting over-accumulation of ACh can lead to desensitization of nAChRs and a depolarizing block, causing muscle weakness.[7][12] This self-validating principle underscores the importance of careful dose selection and functional monitoring.

-

Muscarinic Effects : Neostigmine indirectly stimulates both nicotinic and muscarinic ACh receptors. The muscarinic stimulation can cause significant parasympathetic side effects (e.g., bradycardia, hypersalivation, bronchoconstriction).[8] In research applications, it is often necessary to co-administer a muscarinic antagonist, such as atropine or glycopyrrolate, to isolate the desired effects at the NMJ.[7][13]

Core Research Applications

Neostigmine is a versatile tool used across multiple domains of NMJ research.

Probing Synaptic Transmission with Electrophysiology

In in vitro and ex vivo nerve-muscle preparations (e.g., rodent phrenic nerve-diaphragm), Neostigmine is used to amplify postsynaptic potentials that might otherwise be too small to measure accurately. By inhibiting AChE, it increases the amplitude and prolongs the decay time of miniature end-plate potentials (MEPPs) and nerve-evoked end-plate potentials (EPPs). This allows for a more precise quantification of factors like quantal content (the number of ACh vesicles released per nerve impulse) and the postsynaptic response to a single quantum of ACh.[14]

Modeling and Diagnosing Myasthenia Gravis (MG)

Myasthenia Gravis is an autoimmune disorder where antibodies target and destroy nAChRs, impairing neuromuscular transmission.[15] Neostigmine is central to the study of this disease.

-

Diagnostic Challenge Test : In animal models and clinical veterinary settings, the "Neostigmine challenge test" is a functional assay. An animal exhibiting muscle weakness is administered a dose of Neostigmine. A rapid and marked improvement in muscle strength is highly suggestive of MG, as the amplified ACh signal can better activate the reduced number of functional nAChRs.[16][17]

-

Symptomatic Treatment in EAMG Models : In Experimental Autoimmune Myasthenia Gravis (EAMG), the primary animal model for MG, Neostigmine is used not only for diagnosis but also to manage disease symptoms, allowing for longer-term studies of disease progression and the testing of immunotherapies.[18]

Reversal of Neuromuscular Blockade

In both research and clinical anesthesia, non-depolarizing neuromuscular blocking agents (NMBAs) like rocuronium or vecuronium are used to induce muscle paralysis by competitively antagonizing nAChRs. Neostigmine is the classic agent used to reverse this effect.[19][20]

The mechanism is one of competitive displacement: by increasing the synaptic concentration of ACh, Neostigmine helps ACh outcompete the blocking agent for binding sites on the nAChR, thereby restoring neuromuscular transmission.[11][19] The efficacy of reversal is highly dependent on the depth of the block. Neostigmine is most effective against a shallow or moderate block and has a ceiling effect, rendering it unable to reverse a deep block.[11] This makes functional monitoring, such as Train-of-Four (TOF) stimulation, essential to time the administration correctly.[8][21]

Caption: Workflow for studying Neostigmine's reversal of neuromuscular blockade.

Key Experimental Methodologies

The following protocols are foundational templates. Researchers must adapt concentrations, volumes, and timing based on the specific animal model, tissue preparation, and experimental goals.

Protocol 1: Ex Vivo Phrenic Nerve-Diaphragm Preparation

This protocol assesses the effect of Neostigmine on nerve-evoked muscle contraction force.

-

Tissue Dissection : Humanely euthanize a rodent (e.g., rat, mouse) according to approved institutional protocols. Carefully dissect the diaphragm muscle, keeping the phrenic nerve intact from its entry point into the muscle.

-

Mounting : Mount the preparation in an organ bath filled with oxygenated (95% O₂, 5% CO₂) Krebs-Ringer solution at 37°C. Attach one end of the diaphragm muscle strip to a fixed point and the other to an isometric force transducer.

-

Stimulation : Place the phrenic nerve on a suction or bipolar electrode. Deliver supramaximal square-wave pulses (e.g., 0.2 ms duration) to elicit maximal twitch contractions.

-

Equilibration : Allow the preparation to equilibrate for 30-60 minutes, washing with fresh Krebs-Ringer solution every 15 minutes, until a stable baseline twitch tension is achieved.

-

Neostigmine Application :

-

Add Neostigmine Methylsulfate to the organ bath to achieve the desired final concentration (e.g., starting with a low concentration like 10-100 nM).

-

Record the twitch tension continuously. Observe for an increase in the force of contraction.

-

Construct a cumulative dose-response curve by adding increasing concentrations of Neostigmine once the effect of the previous dose has plateaued.

-

-

Data Analysis : Measure the peak twitch tension at baseline and after each dose of Neostigmine. Express the potentiation as a percentage of the baseline contraction force.

Causality : This self-validating system directly links the application of Neostigmine (cause) to a quantifiable change in muscle contractile force (effect), demonstrating its ability to enhance neuromuscular transmission.

Protocol 2: Neostigmine Challenge Test in an EAMG Rodent Model

This protocol is a functional assessment of muscle weakness reversal.

-

Induce Weakness : If necessary, exercise the EAMG animal (e.g., repeated grip strength tests) until clear signs of muscle fatigue and weakness are observable and quantifiable.

-

Baseline Measurement : Quantify the degree of weakness using a standardized scoring system or a functional test (e.g., grip strength meter, time to exhaustion).

-

Antimuscarinic Pre-treatment : Administer an appropriate dose of an antimuscarinic agent (e.g., atropine sulfate or glycopyrrolate) via IM or SC injection to prevent adverse cholinergic side effects. Wait 5-10 minutes.

-

Neostigmine Administration : Administer Neostigmine Methylsulfate (e.g., 0.02-0.04 mg/kg, IM or SC).[3]

-

Post-Injection Assessment :

-

Begin assessing muscle function approximately 10-15 minutes after Neostigmine injection.

-

Repeat the same functional test used for the baseline measurement.

-

Observe for a clear, objective improvement in strength, ambulation, or endurance.

-

-

Data Analysis : Compare the pre- and post-Neostigmine functional scores. A significant improvement is considered a positive test, confirming that the weakness is due to impaired neuromuscular transmission responsive to AChE inhibition.

Trustworthiness : The protocol's reliability hinges on the direct comparison of pre- and post-intervention measurements in the same subject, minimizing inter-animal variability and providing a clear functional readout of the drug's effect.

Data Interpretation and Critical Considerations

Dose-Response Relationships

The effective dose of Neostigmine varies significantly depending on the species, the specific application, and the presence of NMBAs.

| Application | Typical Research Dose Range (IV/IM/SC) | Key Considerations | Source(s) |

| MG Diagnosis/Treatment | 0.01 - 0.04 mg/kg | Must be co-administered with an antimuscarinic. | [3][13] |

| Reversal of NMBAs | 0.03 - 0.07 mg/kg (Max total 5 mg) | Dose depends on depth of block. Higher end for longer-acting NMBAs or weaker recovery. | [11][13] |

| In Vitro Studies | 10 nM - 10 µM | Concentration depends on preparation and desired level of AChE inhibition. | [22] |

Note: These are starting points. Dose-finding studies are essential for any new experimental model.

Limitations and Confounding Factors

-

Chronic Administration Effects : Long-term treatment with Neostigmine can lead to both pre- and post-synaptic changes at the NMJ, including a decrease in nAChR density and reduced quantal content, which can complicate the interpretation of results in chronic studies.[14]

-

Interactions with Anesthetics : Volatile anesthetics can potentiate the effects of NMBAs and may influence the dose of Neostigmine required for effective reversal.

-

Drug Interactions : The pharmacokinetics of Neostigmine can be altered by drugs that affect liver microsomal enzymes.[2][23] Its pharmacodynamic effects can be antagonized by drugs with anticholinergic properties.[3]

-

Inability to Reverse Deep Block : A critical limitation is Neostigmine's inability to reverse a deep neuromuscular block (when TOF count is 0 or 1).[11] Attempting reversal at this stage will be ineffective and may prolong recovery.

Conclusion

Neostigmine Methylsulfate remains an indispensable and powerful tool in neuromuscular research. Its well-defined mechanism of action as a reversible acetylcholinesterase inhibitor allows for the precise manipulation of cholinergic neurotransmission. From fundamental electrophysiological studies that probe the quantum nature of neurotransmitter release to the functional reversal of pharmacologically-induced paralysis and the diagnosis of myasthenic syndromes, Neostigmine provides a reliable and cost-effective method for investigating the intricacies of the neuromuscular junction. A thorough understanding of its pharmacology, coupled with methodologically sound experimental design and careful monitoring, empowers researchers to generate high-quality, reproducible data and continue to advance our knowledge of neuromuscular health and disease.

References

-

National Institutes of Health, DailyMed. (n.d.). Neostigmine Methylsulfate Injection, Solution. U.S. National Library of Medicine. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Neostigmine. Drug Index. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Neostigmine Methylsulfate USP. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Neostigmine Methylsulfate? Retrieved from [Link]

-

O'Rourke, K., & St. Andre, M. (2025, January 19). Neostigmine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

-

OpenAnesthesia. (2023, April 6). Reversal of Neuromuscular Blockade: Neostigmine. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BLOXIVERZ (neostigmine methylsulfate) injection. Accessdata.fda.gov. Retrieved from [Link]

-

Backman, S. B., et al. (1995). Neostigmine decreases heart rate in heart transplant patients. Canadian Journal of Anaesthesia, 42(10), 880–886. Retrieved from [Link]

-

Wikipedia. (n.d.). Neostigmine. Retrieved from [Link]

-

Tiedt, T. N., Albuquerque, E. X., Hudson, C. S., & Rash, J. E. (1978). Neostigmine-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology. Journal of Pharmacology and Experimental Therapeutics, 205(2), 326–339. Retrieved from [Link]

-

Medscape. (n.d.). Bloxiverz (neostigmine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Xu, J., et al. (2024). New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength. Frontiers in Pharmacology, 15, 1359807. Retrieved from [Link]

-

Drugs.com. (2025, July 7). Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

Calvey, T. N., & Chan, K. (1979). Pharmacokinetics and pharmacological effects of neostigmine in man. British Journal of Clinical Pharmacology, 7(2), 149–155. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Neostigmine. Retrieved from [Link]

-

Mehndiratta, M. M., Pandey, S., & Kuntzer, T. (2014). Acetylcholinesterase inhibitor treatment for myasthenia gravis. Cochrane Database of Systematic Reviews. Retrieved from [Link]

-

Hsieh, S. W., et al. (2001). [Investigations into neostigmine-induced inhibition of neuromuscular transmission]. Ma Zui Xue Za Zhi, 39(2), 65-70. Retrieved from [Link]

-

Liu, Y., et al. (2022). Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis. Annals of Translational Medicine, 10(1), 21. Retrieved from [Link]

-

Xue, F. S., et al. (1997). Dose-response relationships for neostigmine antagonism of rocuronium-induced neuromuscular block in children and adults. British Journal of Anaesthesia, 78(4), 389-393. Retrieved from [Link]

-

Talarico, L. R., et al. (2021). The clinical utility of neostigmine administration in the diagnosis of acquired myasthenia gravis. Journal of Veterinary Emergency and Critical Care, 31(5), 659-666. Retrieved from [Link]

-

Baurain, M. J., et al. (1992). Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine. Anesthesiology, 77(4), 695-701. Retrieved from [Link]

-

Petrov, K., et al. (2019). Autoregulation of Acetylcholine Release and Micro-Pharmacodynamic Mechanisms at Neuromuscular Junction: Selective Acetylcholinesterase Inhibitors for Therapy of Myasthenic Syndromes. Frontiers in Pharmacology, 10, 20. Retrieved from [Link]

-

Dr.Oracle. (2025, October 18). What is the proper protocol for administering the Neostigmine (acetylcholinesterase inhibitor) challenge test? Retrieved from [Link]

-

University of Illinois College of Veterinary Medicine. (2025, September 29). Myasthenia Gravis: What Is It? Retrieved from [Link]

-

Luo, J., et al. (2018). Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade. Therapeutics and Clinical Risk Management, 14, 2397–2406. Retrieved from [Link]

-

Kim, T. H., et al. (2001). Effects of Neostigmine on Tracheal Smooth Muscle Contraction in Rabbits. Korean Journal of Anesthesiology, 41(1), 71-76. Retrieved from [Link]

-

Bom, A., et al. (2024). Reversal of neuromuscular block with neostigmine and sugammadex: a retrospective cohort study in two centers using different types of neuromuscular monitoring. BMC Anesthesiology, 24(1), 241. Retrieved from [Link]

-

Talarico, L. R., et al. (2021). The clinical utility of neostigmine administration in the diagnosis of acquired myasthenia gravis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

-

Christadoss, P., et al. (1980). Experimental myasthenia gravis. A murine system. Journal of Immunology, 124(1), 138-142. Retrieved from [Link]

- Laboratory For Stem Cells And Tissue Engineering. (n.d.). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development.

-

Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Retrieved from [Link]

-

Abdel-Rasoul, M., et al. (2022). Sugammadex versus neostigmine for neuromuscular blockade reversal in outpatient surgeries: A randomized controlled trial to evaluate efficacy and associated healthcare cost in an academic center. Frontiers in Medicine, 9, 1040375. Retrieved from [Link]

-

RAND Corporation. (n.d.). Chapter Twelve: Neuromuscular Junction Effects. Retrieved from [Link]

Sources

- 1. DailyMed - NEOSTIGMINE METHYLSULFATE- neostigmine methylsulfate injection, solution [dailymed.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Neostigmine - Wikipedia [en.wikipedia.org]

- 5. Articles [globalrx.com]

- 6. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]

- 7. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 8. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacological effects of neostigmine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. openanesthesia.org [openanesthesia.org]

- 12. [Investigations into neostigmine-induced inhibition of neuromuscular transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bloxiverz (neostigmine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. Neostigmine-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The clinical utility of neostigmine administration in the diagnosis of acquired myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Myasthenia Gravis: What Is It? - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 18. Experimental myasthenia gravis. A murine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. droracle.ai [droracle.ai]

- 22. Korean Journal of Anesthesiology [ekja.org]

- 23. accessdata.fda.gov [accessdata.fda.gov]

A Senior Application Scientist's Guide to Neostigmine Methylsulfate: A Precision Tool for Acetylcholinesterase Research

Introduction: Beyond the Blocker - Understanding Neostigmine as a Research Instrument

To the researcher, Neostigmine Methylsulfate is far more than its clinical application as a reversal agent for neuromuscular blockade[1][2]. In the laboratory, it is a precision instrument, a reversible probe that allows for the controlled modulation of acetylcholinesterase (AChE), the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[3][4]. Understanding how to wield this tool effectively is paramount to designing robust experiments that yield clear, interpretable data on AChE function, cholinergic transmission, and the broader implications of its inhibition.

This guide moves beyond simple protocols. As Senior Application Scientists, our goal is to illuminate the causality behind the methods. We will explore the mechanistic underpinnings of Neostigmine's action, provide self-validating experimental frameworks, and offer insights gleaned from extensive field experience to empower your research in neurotransmission, drug development, and toxicology.

Part 1: The Core Mechanism - A Reversible Interaction

Neostigmine's utility stems from its classification as a reversible, competitive cholinesterase inhibitor[3][5][6]. Unlike organophosphates that form a near-permanent bond, Neostigmine's interaction with AChE is transient. It binds to the active site of the enzyme, temporarily preventing acetylcholine from being hydrolyzed into acetate and choline[3]. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying cholinergic signaling at both nicotinic and muscarinic receptors[5][6].

The quaternary ammonium structure of Neostigmine is a key feature for experimental design; it largely prevents the molecule from crossing the blood-brain barrier, thus confining its primary effects to the peripheral nervous system when administered systemically in in vivo models[4].

Caption: Mechanism of Neostigmine action at the cholinergic synapse.

Part 2: Pharmacokinetics - A Profile of a Transient Agent

A crucial aspect of experimental design is understanding the temporal dynamics of Neostigmine. Its pharmacokinetic profile dictates dosing schedules, sampling times, and the interpretation of results.

| Pharmacokinetic Parameter | Reported Value Range | Significance for Researchers |

| Elimination Half-Life | 24 - 113 minutes (intravenous)[5][7] | Dictates the duration of significant AChE inhibition. Experiments looking at recovery must extend well beyond this window. |

| Onset of Action | ~1 minute, peak effect within 7-15 minutes[8][9] | For acute studies, measurements should be timed to capture this peak effect. |

| Volume of Distribution | 0.12 - 1.4 L/kg[5] | Provides context for the distribution of the drug outside the central nervous system. |

| Metabolism | Hepatic microsomal enzymes[5][7] | In studies using models with hepatic impairment, the drug's effects may be prolonged. |

| Elimination | Primarily renal[5][7] | Clearance will be significantly slower in models with renal impairment, prolonging the half-life. |

Field Insight: The wide range reported for the elimination half-life underscores the importance of establishing a dose-response curve and time course within your specific experimental model (e.g., species, age, health status) rather than relying solely on literature values. This step is critical for the trustworthiness of your findings.

Part 3: Experimental Design & Protocols

A. In Vitro AChE Inhibition Assay (Ellman's Method)

This is the foundational experiment for quantifying the direct inhibitory effect of Neostigmine on AChE activity. The principle relies on the cleavage of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

Causality Behind the Choices:

-

Phosphate Buffer (pH 8.0): This pH is a compromise. It's optimal for the reaction of thiocholine with DTNB, while still allowing for robust AChE enzyme activity.

-

Pre-incubation with Inhibitor: Incubating the enzyme with Neostigmine before adding the substrate (ATCh) is crucial. This allows the inhibitor to bind to the enzyme and reach equilibrium, ensuring that the measured inhibition is accurate and not an artifact of competing reaction kinetics. This is a self-validating step for an inhibition study.

Step-by-Step Protocol:

-

Reagent Preparation:

-

100 mM Sodium Phosphate Buffer (pH 8.0).

-

10 mM DTNB stock solution in buffer.

-

10 mM Acetylthiocholine Iodide (ATCh) stock solution in buffer.

-

Purified Acetylcholinesterase (e.g., from electric eel or recombinant) diluted to a working concentration in buffer.

-

Neostigmine Methylsulfate stock solution (e.g., 10 mM in buffer), followed by serial dilutions to create a range of test concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of Phosphate Buffer.

-

20 µL of DTNB solution.

-

10 µL of Neostigmine solution at various concentrations (or buffer for control wells).

-

10 µL of AChE enzyme solution.

-

-

Mix gently and pre-incubate the plate for 15 minutes at room temperature, protected from light. This allows Neostigmine to bind to the AChE.

-

Initiate the reaction by adding 20 µL of ATCh solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.

-

-